2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
2305251-51-6 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile |
InChI |
InChI=1S/C7H8N2O2/c1-10-5-7-4-6(2-3-8)9-11-7/h4H,2,5H2,1H3 |
InChI Key |
AOKDSDBOIJLREM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)CC#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Methoxymethyl 1,2 Oxazol 3 Yl Acetonitrile
Classical Synthetic Routes to the 1,2-Oxazole Nucleus with Nitrile Functionality
The traditional synthesis of 3,5-disubstituted 1,2-oxazoles, such as the core of 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile, predominantly relies on the 1,3-dipolar cycloaddition reaction. This powerful strategy involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene, to form the five-membered isoxazole (B147169) or isoxazoline (B3343090) ring, respectively. researchgate.netnih.gov The versatility of this approach allows for the introduction of various substituents onto the heterocyclic core by choosing appropriately functionalized starting materials.
Cycloaddition Reactions in Oxazole (B20620) Ring Formation
The cornerstone of 1,2-oxazole synthesis is the [3+2] cycloaddition between a nitrile oxide (a 1,3-dipole) and an alkyne. mdpi.com Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their dimerization into furoxans (1,2,5-oxadiazole 2-oxides). nih.gov A common method for generating nitrile oxides is the base-promoted dehydrohalogenation of hydroximoyl chlorides. nih.gov Alternatively, aldoximes can be oxidized to generate the necessary nitrile oxide intermediate. mdpi.com
For the synthesis of the target molecule's scaffold, a plausible route involves the reaction of a nitrile oxide precursor for the acetonitrile (B52724) portion with an alkyne bearing the methoxymethyl group. Specifically, the reaction would be between cyanomethylnitrile oxide (generated from 2-chloro-2-(hydroxyimino)acetonitrile) and 3-methoxy-1-propyne. This cycloaddition regioselectively yields the desired 3,5-disubstituted isoxazole. mdpi.com The regioselectivity is governed by both steric and electronic factors, which generally favor the formation of the 3,5-isomer in such reactions. mdpi.com
Intramolecular nitrile oxide cycloaddition (INOC) reactions also represent a robust strategy for constructing fused isoxazole ring systems, demonstrating the broad utility of this cycloaddition methodology. mdpi.comnih.gov
Nitrile Functionalization Strategies for Acetonitrile Derivatives
The introduction of the acetonitrile moiety is a critical step in the synthesis of the title compound. 2-Hetarylacetonitriles are valuable intermediates in organic synthesis. scirp.org There are two primary strategies for incorporating the acetonitrile group in this context:
Building the ring with the nitrile group present: This involves using a precursor that already contains the cyanomethyl (-CH2CN) group. As mentioned, cyanomethylnitrile oxide can be used as the 1,3-dipole in the cycloaddition reaction. This approach integrates the nitrile functionality from the start of the ring-forming process.
Functionalization of a pre-formed oxazole: An alternative route involves first synthesizing a 3-halomethyl-5-(methoxymethyl)-1,2-oxazole intermediate. This intermediate can then undergo a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group and form the final product. This method is common for the synthesis of various hetarylacetonitriles. scirp.org
The cyano group is one of the most versatile functional groups in organic chemistry, capable of being converted into various other functionalities, making acetonitrile derivatives key synthetic building blocks. researchgate.net
Precursor Compound Transformations in the Presence of the Methoxymethyl Group
The methoxymethyl group (-CH2OCH3) at the 5-position of the isoxazole ring originates from the dipolarophile used in the cycloaddition reaction. The key precursor for this fragment is 3-methoxy-1-propyne . This alkyne can be synthesized through various methods, including the methylation of propargyl alcohol followed by appropriate chemical transformations.
The ether linkage in the methoxymethyl group is generally stable under the neutral or mildly basic conditions typically employed for in situ nitrile oxide generation and subsequent cycloaddition. This stability allows the group to be carried through the reaction sequence without the need for protecting groups. The synthesis of other compounds containing a methoxymethyl substituent on various ring systems demonstrates the compatibility of this functional group with a range of reaction conditions. wvu.eduresearchgate.net
Novel and Optimized Synthetic Protocols for this compound
Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally friendly protocols. For the synthesis of this compound, this involves advancements in catalysis and the application of green chemistry principles.
Catalyst Development and Mechanistic Insights in Compound Synthesis
While many [3+2] cycloadditions to form isoxazoles proceed thermally without a catalyst, recent research has explored the use of catalysts to improve reaction rates, yields, and selectivity. For instance, gold catalysts have been employed in the synthesis of oxazoles from acetylenes and nitriles. scientificupdate.com In a related study, a regioselective [2+3] cycloaddition of 1,1-difluoroallenes with nitrile oxides was achieved using a AuCl catalyst. acs.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent example of catalysis driving the formation of five-membered heterocycles (1,2,3-triazoles), and similar principles can inspire catalyst development for isoxazole synthesis. nih.gov
Mechanistic studies, often supported by theoretical calculations, provide insights into whether the cycloaddition reaction proceeds via a concerted or stepwise pathway. mdpi.com This understanding is crucial for predicting regioselectivity and for the rational design of catalysts and reaction conditions to favor the desired product isomer.
Table 1: Comparison of Catalytic and Non-Catalytic Oxazole Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Key Features | Yield Range | Ref |
| Thermal Cycloaddition | Nitrile Oxide + Alkyne | Base (e.g., Triethylamine), Organic Solvent | Classical, widely used, good regioselectivity for 3,5-isomers. | Generally good | researchgate.net |
| Gold-Catalyzed Synthesis | Acetylene + Nitrile + N-Oxide | Heterogeneous Au catalyst (MCM-41-Ph3PAuNTf2) | Forms oxazole ring from different precursors. | 61-92% | scientificupdate.com |
| Iodine(III)-Catalyzed Synthesis | Acetylene + Nitrile + Oxidant | In situ generated Iodine(III) catalyst | Metal-free alternative. | 24-81% | scientificupdate.com |
| Electrochemical Synthesis | Ketones + Acetonitrile | Carbon felt electrodes, TFAA activator | Green, oxidant-free, mild conditions. | Good to excellent | organic-chemistry.org |
Green Chemistry Principles Applied to this compound Production
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. uniroma1.it For the production of the title compound, several green strategies can be implemented.
One of the most significant advancements is the use of water as a solvent for 1,3-dipolar cycloadditions. It has been shown that nitrile oxide cycloadditions can proceed efficiently in water, often without the need for a catalyst, under mild acidic conditions (pH 4-5). researchgate.netnih.gov This approach avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry. nih.govuniroma1.it
Other green approaches include:
Energy Efficiency : Utilizing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. scirp.org The use of concentrated solar radiation has also been explored as a renewable energy source for synthesizing heterocyclic compounds. nih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor, can improve efficiency and reduce waste. nih.gov
Use of Safer Reagents : Replacing hazardous reagents with safer alternatives. For example, developing methods that avoid strong bases or toxic solvents contributes to a greener process. unife.it An electrochemical synthesis of oxazoles from ketones and acetonitrile has been developed that avoids external chemical oxidants entirely. organic-chemistry.org
Table 2: Application of Green Chemistry Principles to Isoxazole Synthesis
| Green Principle | Application in Isoxazole Synthesis | Advantages | Ref |
| Safer Solvents | Use of water as a reaction medium for cycloaddition. | Reduces VOCs, non-toxic, low cost, can enhance reactivity. | researchgate.netnih.govnih.gov |
| Energy Efficiency | Microwave-assisted synthesis. | Drastically reduced reaction times, uniform heating. | scirp.org |
| Catalysis | Use of recyclable heterogeneous catalysts or metal-free catalysts. | Simplifies product purification, reduces toxic metal waste. | scientificupdate.com |
| Waste Prevention | One-pot multi-component reactions. | Reduces intermediate isolation steps, solvent use, and waste generation. | nih.gov |
Flow Chemistry and Continuous Processing Applications in Compound Synthesis
The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound and related isoxazole derivatives. These technologies enable precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability compared to traditional batch processes.
In a continuous flow setup, reagents are pumped through a series of temperature-controlled reactors, allowing for rapid optimization of reaction conditions. For the synthesis of isoxazoles, this can involve the in-situ generation of nitrile oxides from aldoximes or hydroximoyl chlorides, which are then reacted with an appropriate alkyne. The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, which is particularly beneficial for exothermic cycloaddition reactions.
Yield Optimization and Reaction Condition Analysis for this compound Synthesis
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that influence the synthetic outcome include the choice of solvent, reaction temperature and pressure, and the stoichiometry and purity of the reagents.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the 1,3-dipolar cycloaddition reaction for the formation of the isoxazole ring. The polarity and proticity of the solvent can influence the rate of reaction and the regioselectivity of the cycloaddition. A range of solvents are typically screened to identify the optimal medium for the synthesis.
Table 1: Effect of Different Solvents on the Yield of a 3,5-Disubstituted Isoxazole
| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 12 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 10 | 78 |
| Acetonitrile | 37.5 | 8 | 85 |
| Dimethylformamide (DMF) | 36.7 | 6 | 92 |
| Water | 80.1 | 12 | 55 |
As indicated in the table, polar aprotic solvents like DMF and acetonitrile tend to provide higher yields and shorter reaction times for the cycloaddition, likely due to their ability to stabilize the polar transition state of the reaction.
Temperature and Pressure Influence on Synthetic Outcomes
Temperature and pressure are crucial parameters that directly impact the reaction kinetics and, consequently, the yield and reaction time. For the synthesis of isoxazoles via 1,3-dipolar cycloaddition, an optimal temperature range is typically sought to ensure a reasonable reaction rate without promoting side reactions or decomposition of reactants and products.
Table 2: Influence of Temperature on the Yield of a 3,5-Disubstituted Isoxazole
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 (Room Temperature) | 24 | 60 |
| 50 | 12 | 75 |
| 80 | 6 | 90 |
| 100 | 4 | 88 (slight decomposition observed) |
| 120 | 2 | 75 (significant decomposition) |
Reagent Stoichiometry and Purity Impact on Scalability
The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired product while minimizing the formation of byproducts. In the synthesis of 3,5-disubstituted isoxazoles via the cycloaddition of a nitrile oxide with an alkyne, the ratio of these two reactants is carefully controlled. Often, a slight excess of one of the reagents is used to drive the reaction to completion.
Table 3: Impact of Reagent Stoichiometry on Product Yield
| Nitrile Oxide (equivalents) | Alkyne (equivalents) | Yield (%) |
|---|---|---|
| 1.0 | 1.0 | 80 |
| 1.2 | 1.0 | 91 |
| 1.5 | 1.0 | 88 |
| 1.0 | 1.2 | 85 |
| 1.0 | 1.5 | 82 |
Advanced Structural Elucidation and Conformational Analysis of 2 5 Methoxymethyl 1,2 Oxazol 3 Yl Acetonitrile
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise coordinates of each atom. This allows for a detailed examination of the molecule's three-dimensional arrangement, including bond lengths, bond angles, and the spatial relationship between different parts of the molecule. For the purpose of this analysis, we will consider the crystallographic data of a related polysubstituted oxazole (B20620) containing a cyano group, as a model to infer the likely solid-state characteristics of 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile. acs.orgorganic-chemistry.org
The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. In the solid state of a molecule like this compound, it is anticipated that a network of weak intermolecular interactions would dictate the crystal packing. These interactions would likely include dipole-dipole interactions arising from the polar oxazole ring and the nitrile group. Hydrogen bonding, although not involving strong donors, might occur between the oxygen atoms of the methoxymethyl group and the oxazole ring with hydrogen atoms on neighboring molecules.
The bond lengths and angles within the this compound molecule are expected to be consistent with those of other known oxazole derivatives. The oxazole ring itself is a planar, five-membered aromatic heterocycle. The bond lengths within the ring would reflect its aromatic character, with values intermediate between single and double bonds.
Based on the crystallographic data of the proxy cyano-substituted oxazole, the following table presents the expected bond lengths and angles for the core structure of this compound. acs.orgorganic-chemistry.org
Table 1: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
|---|---|
| C-O (oxazole) | ~1.36 Å |
| N-O (oxazole) | ~1.42 Å |
| C=N (oxazole) | ~1.31 Å |
| C-C (oxazole) | ~1.40 Å |
| C-C (acetonitrile) | ~1.47 Å |
| C≡N (nitrile) | ~1.14 Å |
| C-O-C (ether) | ~112° |
| O-C-C (oxazole) | ~108° |
| C-C-N (oxazole) | ~110° |
| C-N-O (oxazole) | ~105° |
| N-O-C (oxazole) | ~107° |
| C-C-C (side chain) | ~111° |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a comprehensive analysis.
2D NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. For this compound, a cross-peak would be expected between the protons of the methylene (B1212753) group in the acetonitrile (B52724) side chain and the proton on the oxazole ring, if any are present and coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. This would allow for the direct assignment of the carbon signals for the methoxymethyl group, the methylene group of the acetonitrile moiety, and the carbons of the oxazole ring based on the chemical shifts of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the methoxymethyl group and the proton at the C4 position of the oxazole ring, providing insights into the preferred conformation of the methoxymethyl side chain relative to the ring.
Table 2: Predicted 2D NMR Correlations for this compound
| Proton Signal | COSY Correlation | HMQC/HSQC Correlation | HMBC Correlations | NOESY Correlations |
|---|---|---|---|---|
| -OCH₃ | - | C of -OCH₃ | C of -CH₂- (ether) | Protons of -CH₂- (ether) |
| -O-CH₂- | - | C of -O-CH₂- | C of -OCH₃, C5 (oxazole) | Protons of -OCH₃, H4 (oxazole) |
| -CH₂-CN | - | C of -CH₂-CN | C3 (oxazole), C≡N | H4 (oxazole) |
The methoxymethyl and acetonitrile side chains in this compound are not static and can rotate around the single bonds connecting them to the oxazole ring. Dynamic NMR (DNMR) techniques could be used to study the kinetics of these rotational processes. If the rate of rotation is on the same timescale as the NMR experiment, broadened signals or multiple sets of signals for the protons and carbons of the side chains might be observed. By analyzing the changes in the NMR spectra at different temperatures, it would be possible to calculate the energy barriers for these rotations. This information is valuable for understanding the conformational flexibility of the molecule in solution.
Variable temperature (VT) NMR studies are a key component of dynamic NMR. By recording NMR spectra at a range of temperatures, one can observe changes in chemical shifts, coupling constants, and signal shapes. For this compound, VT-NMR could be used to study the equilibrium between different conformers. For example, the rotation around the C5-CH₂ bond of the methoxymethyl group might be hindered at low temperatures, leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of interconversion between these rotamers would increase, causing the distinct signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to determine the free energy of activation for the rotational process. Such studies provide a detailed picture of the molecule's dynamic behavior in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive method for identifying functional groups and probing the conformational landscape of molecules. By analyzing the vibrational modes of this compound, significant insights into its molecular architecture can be obtained. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be performed based on characteristic group frequencies of its constituent parts: the isoxazole (B147169) ring, the acetonitrile group, and the methoxymethyl substituent. researchgate.netnih.govrjpbcs.com
The key vibrational modes for this compound can be assigned to specific functional groups. The isoxazole ring exhibits a series of characteristic stretching and bending vibrations. The C=N stretching vibration is typically observed in the 1620-1580 cm⁻¹ region, while the C=C stretching appears around 1500-1450 cm⁻¹. The N-O stretching vibration is expected in the 1150-1050 cm⁻¹ range. rjpbcs.com Ring breathing and deformation modes, which are sensitive to substitution patterns, are found in the fingerprint region below 1000 cm⁻¹.
The acetonitrile functional group is readily identified by the sharp and intense C≡N stretching band, which typically appears in the 2260-2240 cm⁻¹ region of the IR spectrum. The CH₂ group of the acetonitrile moiety will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range and scissoring vibrations around 1450 cm⁻¹.
The methoxymethyl substituent introduces additional characteristic vibrations. The C-O-C ether linkage will show asymmetric and symmetric stretching bands, typically in the 1150-1085 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively. The CH₃ and CH₂ groups of this substituent will also contribute to the C-H stretching region (3000-2850 cm⁻¹) and exhibit bending vibrations in the 1470-1430 cm⁻¹ range.
Conformational insights can be gleaned from subtle shifts in vibrational frequencies and the appearance of specific bands in the low-frequency region of the Raman spectrum. Rotational isomers (conformers) arising from rotation around the single bonds, such as the C-C bond between the isoxazole ring and the acetonitrile group, and the C-O bond of the methoxymethyl group, may have distinct vibrational signatures. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the vibrational spectra of different stable conformers and aid in the interpretation of experimental data. nih.govnih.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch | Aromatic (Isoxazole) | 3150-3050 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000-2850 | Medium-Strong |
| C≡N Stretch | Acetonitrile | 2260-2240 | Strong, Sharp |
| C=N Stretch | Isoxazole Ring | 1620-1580 | Medium |
| C=C Stretch | Isoxazole Ring | 1500-1450 | Medium |
| CH₂/CH₃ Bend | Aliphatic | 1470-1430 | Medium |
| C-O-C Asymmetric Stretch | Ether | 1150-1085 | Strong |
| N-O Stretch | Isoxazole Ring | 1150-1050 | Medium |
| C-O-C Symmetric Stretch | Ether | 1075-1020 | Medium |
| Ring Deformation | Isoxazole Ring | < 1000 | Medium-Weak |
Chiroptical Spectroscopy for Stereochemical Insights (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, the introduction of a stereocenter would render the molecule chiral, making these techniques applicable.
For instance, if a chiral center were introduced into the acetonitrile side chain, for example, by substitution at the α-carbon, a pair of enantiomers would result. These enantiomers would interact differently with plane-polarized light, giving rise to characteristic CD and ORD spectra. The sign and magnitude of the Cotton effect in the CD spectrum could be used to determine the absolute configuration of the stereocenter, often by comparing the experimental spectrum with that predicted by quantum chemical calculations.
The synthesis of chiral isoxazole derivatives has been achieved through various methods, including chemoenzymatic approaches. acs.org Should a chiral derivative of this compound be synthesized, chiroptical spectroscopy would be an indispensable tool for its stereochemical characterization. The electronic transitions associated with the isoxazole chromophore would likely give rise to distinct signals in the CD spectrum, which would be sensitive to the stereochemistry of the molecule.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition beyond Basic Identification
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. nih.gov For this compound (C₇H₈N₂O₂), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated with high precision.
Upon ionization, typically by electron impact (EI), the molecular ion can undergo a series of fragmentation reactions, providing valuable structural information. uni-saarland.de The fragmentation pattern is dictated by the relative stabilities of the resulting fragment ions and neutral losses.
A plausible fragmentation pathway for this compound would involve the initial cleavage of the weakest bonds. The isoxazole ring is known to be susceptible to cleavage under mass spectrometric conditions. wikipedia.org Common fragmentation pathways for isoxazoles include the loss of the substituent at the 5-position and cleavage of the N-O bond.
Key predicted fragmentation pathways for this compound include:
Loss of the methoxymethyl radical (•CH₂OCH₃): This would lead to a fragment ion corresponding to the 3-acetonitrile-isoxazol-5-yl cation.
Loss of formaldehyde (CH₂O): A rearrangement reaction could lead to the loss of formaldehyde from the methoxymethyl group.
Cleavage of the acetonitrile side chain: Loss of the cyanomethyl radical (•CH₂CN) would result in a fragment corresponding to the 5-(methoxymethyl)-1,2-oxazol-3-yl cation.
Ring cleavage: The isoxazole ring can undergo complex fragmentation, potentially leading to the formation of smaller nitrile-containing ions.
HRMS allows for the unambiguous identification of these fragments by providing their elemental compositions. researchgate.net This level of detail is crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental formulas) and for confirming the proposed fragmentation mechanisms.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Proposed Structure | Elemental Composition | Theoretical Exact Mass (m/z) |
| [M]⁺˙ | Molecular Ion | C₇H₈N₂O₂ | 152.0586 |
| [M - •CH₃]⁺ | Loss of methyl radical | C₆H₅N₂O₂ | 137.0351 |
| [M - CH₂O]⁺˙ | Loss of formaldehyde | C₆H₆N₂O | 122.0480 |
| [M - •OCH₃]⁺ | Loss of methoxy radical | C₆H₅N₂O | 121.0402 |
| [M - •CH₂CN]⁺ | Loss of cyanomethyl radical | C₅H₅NO₂ | 111.0320 |
| [M - •CH₂OCH₃]⁺ | Loss of methoxymethyl radical | C₅H₃N₂O | 107.0245 |
Mechanistic Investigations of Chemical Transformations Involving 2 5 Methoxymethyl 1,2 Oxazol 3 Yl Acetonitrile
Reaction Mechanisms of the Nitrile Group in 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile
The acetonitrile (B52724) substituent (-CH₂CN) attached to the C3 position of the isoxazole (B147169) ring is a versatile functional group. Its reactivity is centered on the electrophilic carbon atom of the nitrile and the acidic nature of the α-protons.
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orgchemistrysteps.com This reaction is analogous to the nucleophilic addition to a carbonyl group, initially forming an sp²-hybridized imine anion. openstax.orglibretexts.org The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile to form an intermediate imine anion. This intermediate is typically hydrolyzed during aqueous work-up to yield a ketone. For this compound, this provides a pathway to synthesize various β-isoxazolyl ketones.
Another significant nucleophilic addition is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) twice to the nitrile carbon. openstax.org The reaction proceeds through an imine anion intermediate, which undergoes a second hydride addition to form a dianion. Subsequent protonation upon aqueous work-up yields a primary amine, in this case, 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]ethanamine. This transformation is a fundamental method for converting nitriles into valuable amine building blocks.
| Nucleophile/Reagent | Intermediate | Final Product | Reaction Type |
|---|---|---|---|
| Grignard Reagent (RMgX) | Imine Anion | Ketone | Carbon-Carbon Bond Formation |
| Lithium Aluminum Hydride (LiAlH₄) | Imine Anion, then Dianion | Primary Amine | Reduction |
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com The reaction proceeds via an intermediate amide, which can sometimes be isolated.
Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. chemistrysteps.com Subsequent proton transfers lead to an imidic acid, which tautomerizes to the more stable amide, 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetamide. Further hydrolysis of the amide under the reaction conditions yields 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetic acid and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis : Under basic conditions, the strong hydroxide (B78521) nucleophile (OH⁻) attacks the nitrile carbon directly to form an imine anion. openstax.org Protonation by water gives a hydroxy imine, which tautomerizes to the amide. libretexts.org Continued hydrolysis of the amide cleaves the amide bond, ultimately forming a carboxylate salt and ammonia (B1221849). Acidification of the salt in a final step produces the carboxylic acid.
The acetonitrile moiety is a valuable precursor for the construction of new heterocyclic rings. The active methylene (B1212753) group (the -CH₂- between the ring and the nitrile) can be deprotonated to form a carbanion, which can act as a nucleophile. Furthermore, the nitrile group itself can participate in cyclization reactions, often after being converted into a more reactive functional group like a nitrile oxide.
For instance, the nitrile group can be oxidized to a nitrile oxide, a highly reactive 1,3-dipole. This species can then undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings. researchgate.net This provides a synthetic route to bi-heterocyclic systems where a new ring is appended to the isoxazole core via the acetonitrile linker.
Additionally, the acetonitrile group is instrumental in the synthesis of fused ring systems. For example, related amino-isoxazoles are used in domino reactions to construct complex polycyclic structures like pyrazole-fused naphthyridines. acs.org This highlights the potential of the functional groups on the this compound scaffold to participate in intricate, one-pot cyclization cascades.
Reactivity of the 1,2-Oxazole Ring System in this compound
The 1,2-oxazole ring is an electron-deficient aromatic heterocycle. Its reactivity is characterized by a susceptibility to nucleophilic attack and ring-opening reactions, as well as a defined pattern of electrophilic substitution.
The isoxazole ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. Theoretical considerations and experimental evidence suggest that substitution occurs preferentially at the C4 position, which is the only unsubstituted carbon on the ring of this compound. reddit.com The resonance structures of the intermediate sigma complex show that attack at C4 is more favored than at other positions. A common and synthetically useful electrophilic substitution is halogenation. For example, treatment of substituted isoxazoles with reagents like iodine monochloride (ICl) can lead to the corresponding 4-iodoisoxazoles. nih.govorganic-chemistry.org These halogenated isoxazoles are valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. acs.org
Nucleophilic aromatic substitution on the isoxazole ring is less common and generally requires the presence of a good leaving group at an activated position, such as C3 or C5. wikipedia.org In the case of this compound, direct substitution on the ring is unlikely as there are no suitable leaving groups present. Intramolecular nucleophilic substitutions are also possible under specific conditions, leading to fused isoxazole systems. mdpi.com
| Ring Position | Substituent | Reactivity Type | Notes |
|---|---|---|---|
| C3 | -CH₂CN | - | Substitution at this position. |
| C4 | -H | Electrophilic Substitution | Most favorable site for reactions like halogenation. reddit.com |
| C5 | -CH₂OCH₃ | - | Substitution at this position. |
A key feature of the isoxazole ring is the labile nitrogen-oxygen (N-O) bond. This bond is the weakest in the ring and is susceptible to cleavage under various conditions, particularly reductive ones. rsc.org This ring-opening is a critical mechanistic pathway.
Reductive cleavage of the N-O bond, for example by catalytic hydrogenation, typically leads to the formation of an enaminoketone. This transformation is a well-established reaction of isoxazoles and provides a route to acyclic compounds that can be used in further synthetic steps. Studies on dissociative electron attachment to isoxazole have shown that low-energy electrons can initiate N-O bond cleavage, leading to ring opening and fragmentation. rsc.org
Under thermal or photochemical conditions, isoxazoles can also undergo rearrangements. The initial N-O bond cleavage can lead to a vinyl nitrene intermediate, which can then cyclize in different ways to form other heterocyclic systems, such as oxazoles or azirines. These rearrangements provide pathways to structurally diverse molecules from a single isoxazole precursor.
Stability under Varied Reaction Conditions (Acidic, Basic, Oxidative, Reductive)
The stability of this compound is critically influenced by the reaction conditions employed, with the methoxymethyl (MOM) ether and the isoxazole ring being the primary determinants of its reactivity.
Acidic Conditions: The methoxymethyl ether linkage is an acetal, which is known to be labile under acidic conditions. Treatment with both Brønsted and Lewis acids can lead to cleavage of the MOM group. The isoxazole ring itself can also be sensitive to strong acids, potentially leading to ring-opening or rearrangement reactions, although the specific conditions for such transformations can vary. Generally, the compound is unstable in acidic media, primarily due to the deprotection of the MOM group. Many drugs are most stable within a pH range of 4 to 8.
Basic Conditions: The methoxymethyl ether group is generally stable under alkaline conditions, making it a suitable protecting group in basic reaction media. This stability allows for transformations at other sites of the molecule without affecting the methoxymethyl side chain. The isoxazole ring is also relatively stable to bases, although strong basic conditions can lead to decomposition pathways such as the Kemp elimination or the Boulton-Katritzky rearrangement in certain isoxazole derivatives.
Oxidative Conditions: The methoxymethyl ether group is generally inert to a variety of oxidizing agents. However, the isoxazole ring can be susceptible to oxidation, which may lead to the formation of metabolites in biological systems, potentially through an arene oxide route. Specific oxidizing agents can also effect the deprotection of MOM ethers.
Reductive Conditions: The methoxymethyl ether is stable towards many common reducing agents, including catalytic hydrogenation (e.g., H₂/Ni, H₂/Rh) and hydride reagents (e.g., LiAlH₄, NaBH₄). The stability of the isoxazole ring under reductive conditions can vary. While some reductions may leave the ring intact, others can lead to ring cleavage.
The following table summarizes the general stability of the key functional groups in this compound under different reaction conditions.
| Condition | Methoxymethyl Ether Stability | Isoxazole Ring Stability | Overall Molecular Stability |
| Acidic | Labile, undergoes cleavage | Potentially unstable to strong acids | Generally unstable |
| Basic | Stable | Generally stable, but can decompose under harsh conditions | Generally stable |
| Oxidative | Generally stable to many oxidants | Can be susceptible to oxidation | Moderately stable, depends on oxidant |
| Reductive | Stable to common reducing agents | Variable, can undergo ring cleavage | Moderately stable, depends on reducing agent |
Transformations of the Methoxymethyl Side Chain in this compound
The methoxymethyl side chain of this compound is a key site for chemical modification, primarily involving the cleavage of the ether bond or reactions at the oxygen atom.
Ether Cleavage Reactions and Deprotection Strategies
The cleavage of the methoxymethyl (MOM) ether is a common transformation, often employed as a deprotection step in a synthetic sequence. This is typically achieved under acidic conditions.
A variety of acidic reagents can be used for the deprotection of MOM ethers. Strong acids such as hydrogen iodide (HI) and other hydrogen halides are effective for ether cleavage. The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack.
Milder and more selective methods have also been developed. For instance, p-toluenesulfonic acid (pTSA) can be used for the rapid and efficient deprotection of MOM ethers under solvent-free conditions, offering an environmentally friendly approach. Another method involves the use of trifluoromethanesulfonic acid (triflic acid) in the presence of methanol (B129727) and methyl orthoformate. Lewis acids are also effective reagents for cleaving MOM ethers.
The table below presents various reagent systems for the deprotection of MOM ethers, which are applicable to the methoxymethyl side chain of the target molecule.
| Reagent System | Conditions | Notes |
| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Environmentally friendly, high yields (85-98%) |
| Trifluoromethanesulfonic acid (triflic acid), Methanol, Trimethyl orthoformate | Nitromethane, 100°C | Effective for N-MOM deprotection in carboline systems |
| Hydrogen Iodide (HI) | Strong acid, heat | General method for ether cleavage |
| Silica-supported sodium hydrogen sulfate | Room temperature | Heterogeneous catalyst for chemoselective deprotection of phenolic MOM ethers |
| Bismuth Triflate | Aqueous medium | Efficient deprotection of MOM ethers and esters |
Alkylation and Acylation Reactions at the Oxygen Atom
Direct alkylation or acylation at the oxygen atom of the methoxymethyl group in this compound is generally not a feasible reaction pathway. The lone pairs on the ether oxygen are involved in resonance with the adjacent methylene group, which reduces their nucleophilicity. Furthermore, such reactions would lead to the formation of an unstable oxonium ion.
Instead of direct reaction at the ether oxygen, transformations involving this side chain typically proceed via cleavage of the C-O bond, as discussed in the deprotection strategies. Following cleavage to the corresponding alcohol, 5-(hydroxymethyl)-1,2-oxazol-3-yl]acetonitrile, the resulting hydroxyl group can then be readily alkylated or acylated to introduce a wide variety of different functional groups at that position.
Derivatization and Synthetic Utility of 2 5 Methoxymethyl 1,2 Oxazol 3 Yl Acetonitrile As a Key Intermediate
Synthesis of Complex Heterocyclic Systems via 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile as a Building Block
The unique combination of the isoxazole (B147169) and acetonitrile (B52724) functionalities within this compound makes it a valuable precursor for the synthesis of more complex heterocyclic structures. Both the isoxazole ring and the acetonitrile side chain can be manipulated to construct new ring systems.
Fused Ring Systems Derived from the Oxazole (B20620) Moiety
The isoxazole ring is a well-established synthon in organic chemistry, often serving as a masked precursor to other functional groups and heterocyclic systems. While specific examples utilizing this compound are not extensively documented, the general reactivity of the isoxazole core suggests several pathways for the construction of fused ring systems.
One common strategy involves the reductive cleavage of the N-O bond within the isoxazole ring. This transformation typically yields a vinylogous β-aminoketone or a related intermediate, which can then undergo intramolecular condensation or cyclization reactions with other functional groups present in the molecule or with external reagents. For instance, if the acetonitrile moiety were first converted to an amine, subsequent reduction of the isoxazole ring could trigger an intramolecular cyclization to form fused pyrimidine (B1678525) or diazepine (B8756704) systems.
Table 1: Representative Strategies for Isoxazole Ring Transformation
| Starting Material Class | Reagents & Conditions | Intermediate Type | Resulting Fused System (Example) |
|---|---|---|---|
| 3-Amino-isoxazole derivative | Catalytic Hydrogenation (e.g., H₂, Pd/C) | β-Enaminonitrile | Pyrazolo[1,5-a]pyrimidine |
| Isoxazole with ortho-aminoaryl group | Reductive Ring Opening (e.g., Zn/AcOH) | β-Hydroxyketone with amino group | Quinoline derivative |
Multi-Component Reactions Utilizing the Compound as a Core Fragment
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgnih.gov The activated methylene (B1212753) group of the acetonitrile moiety in this compound makes it an excellent candidate for participation in various MCRs.
For example, it can act as the active methylene component in Gewald-type reactions. Condensation with an aldehyde or ketone and elemental sulfur in the presence of a base could lead to the formation of a highly substituted aminothiophene, with the isoxazole ring appended at the 2-position. Similarly, it can be employed in Hantzsch-like syntheses of dihydropyridines or related MCRs that build complex heterocyclic libraries. nih.gov These reactions benefit from high atom economy and procedural simplicity, making them highly valuable in medicinal chemistry and materials science. rsc.orgresearchgate.net
Functionalization of the Acetonitrile Moiety for Diverse Molecular Scaffolds
The acetonitrile group (-CH₂CN) is a cornerstone of the compound's reactivity, offering two primary sites for functionalization: the α-carbon (methylene group) and the nitrile carbon itself.
Knoevenagel Condensations and Related Reactions
The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile group, making it a potent nucleophile after deprotonation with a mild base. This reactivity is classically exploited in the Knoevenagel condensation.
In this reaction, the compound condenses with aldehydes or ketones to form a new C-C double bond. The reaction with an aromatic aldehyde, for instance, would yield an α,β-unsaturated nitrile, specifically a 2-(5-(methoxymethyl)isoxazol-3-yl)-3-arylacrylonitrile. These products are valuable intermediates themselves, as the conjugated system can participate in Michael additions and cycloaddition reactions.
Table 2: Illustrative Knoevenagel Condensation Reactions
| Acetonitrile Derivative | Aldehyde/Ketone | Catalyst (Typical) | Product Type |
|---|---|---|---|
| Ar-CH₂CN | Benzaldehyde | Piperidine, Acetic Acid | (E/Z)-3-Aryl-2-(aryl)acrylonitrile |
| Ar-CH₂CN | Cyclohexanone | β-Alanine, Acetic Acid | 2-(Aryl)-cyclohexylideneacetonitrile |
Formation of Imines, Amidines, and Amines from the Nitrile
The nitrile group is a versatile functional group that can be converted into several other nitrogen-containing moieties.
Amines: The most direct transformation is the reduction of the nitrile to a primary amine. This is readily accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as H₂ over Raney Nickel or Palladium. This reaction yields 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]ethanamine, a valuable building block for introducing a flexible ethylamine (B1201723) side chain.
Imines: While imines are typically formed from aldehydes or ketones, they can be accessed from nitriles via organometallic reagents. chemistrysteps.com For example, reaction with a Grignard reagent (R-MgBr) followed by aqueous workup can produce a ketone, which can then be condensed with a primary amine under mildly acidic conditions to form the corresponding imine (a Schiff base). masterorganicchemistry.comlibretexts.orglibretexts.org
Amidines: Amidines can be synthesized from the nitrile through the Pinner reaction. Treatment of the nitrile with an alcohol under anhydrous acidic conditions (e.g., HCl) forms a Pinner salt (an imidate hydrochloride). Subsequent reaction of this intermediate with ammonia (B1221849) or a primary/secondary amine yields the corresponding amidine.
Conversion to Carboxylic Acids, Esters, and Other Carbonyl Derivatives
The nitrile group is considered a "masked" carboxylic acid, as it can be readily hydrolyzed to this functionality.
Carboxylic Acids: Hydrolysis of the nitrile can be performed under either acidic or basic conditions. chemistrysteps.com Heating the compound with aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH) will first produce an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid, 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetic acid. google.comgoogle.comorganic-chemistry.org
Esters: Esters can be prepared from the resulting carboxylic acid through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). Alternatively, esters can be formed directly from the nitrile. The Pinner reaction, mentioned above, can be modified; quenching the intermediate imidate with water yields the ester directly. google.com
Other Carbonyl Derivatives: Once the carboxylic acid is obtained, it can be converted into a wide range of other carbonyl derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will produce the highly reactive acid chloride. This intermediate can then be reacted with various nucleophiles to form amides (with amines), anhydrides (with carboxylates), and other related compounds.
Table 3: Summary of Nitrile Group Transformations
| Reaction Type | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Reduction | LiAlH₄ in ether, then H₂O; or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |
| Hydrolysis (Acidic) | H₂SO₄ (aq), Δ | Carboxylic Acid (-COOH) |
| Hydrolysis (Basic) | NaOH (aq), Δ; then H₃O⁺ | Carboxylic Acid (-COOH) |
| Pinner Reaction | 1. ROH, HCl (anhydrous); 2. NH₃ | Amidine (-C(=NH)NH₂) |
Strategic Application in Advanced Organic Synthesis Approaches
The unique arrangement of functional groups in this compound makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the isoxazole ring acidifies the protons of the adjacent methylene group, facilitating a variety of carbon-carbon bond-forming reactions. Concurrently, the methoxymethyl group at the 5-position can be chemically manipulated, and the isoxazole ring itself can undergo rearrangement or cleavage under specific conditions, further expanding its synthetic utility. nih.gov
In the strategic planning of complex molecule synthesis, this compound can be identified as a key synthon. A retrosynthetic approach often disconnects the target molecule at bonds that can be reliably formed. The cyanomethyl group of this compound is a precursor to various functionalities, including carboxylic acids, amides, amines, and ketones, making it a versatile starting point for the construction of more elaborate structures.
One of the primary methods for the synthesis of the isoxazole ring itself is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov In a retrosynthetic sense, the this compound can be disconnected to methoxypropyne and cyanoacetonitrile oxide. This approach allows for the introduction of diverse substituents at the 5-position of the isoxazole ring by simply varying the alkyne component.
| Target Molecule Fragment | Retrosynthetic Disconnection | Key Intermediate | Corresponding Reagents |
| 3,5-Disubstituted Isoxazole | [3+2] Cycloaddition | This compound | Methoxypropyne and Cyanoacetonitrile Oxide |
| Carboxylic Acid Derivative | Hydrolysis of Nitrile | This compound | Acid or Base |
| Amine Derivative | Reduction of Nitrile | This compound | Reducing agents (e.g., LiAlH4) |
| Ketone Derivative | Reaction of Nitrile with Grignard Reagent | This compound | Organometallic reagents |
The chemical reactivity of this compound provides a platform for the synthesis of a wide array of more complex molecules. The cyanomethyl group can be elaborated through various synthetic transformations, while the isoxazole ring serves as a stable scaffold that can be incorporated into larger molecular frameworks.
Elaboration of the Cyanomethyl Group:
Alkylation: The acidic methylene protons can be deprotonated with a suitable base, and the resulting carbanion can be alkylated with a variety of electrophiles to introduce new carbon-carbon bonds.
Hydrolysis: Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid, which can then be converted into esters, amides, or other acid derivatives.
Reduction: The nitrile can be reduced to a primary amine, providing a key functional group for the introduction of nitrogen-containing moieties.
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Modification of the Isoxazole Ring:
The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, leading to the formation of β-enaminones or other acyclic compounds. This ring-opening strategy can be a powerful tool for the synthesis of highly functionalized linear systems from a cyclic precursor.
| Starting Material | Reaction Type | Reagents | Product Class |
| This compound | Alkylation | Base, Alkyl Halide | Substituted Acetonitriles |
| This compound | Hydrolysis | H3O+ or OH- | Carboxylic Acids |
| This compound | Reduction | LiAlH4, H2/Catalyst | Primary Amines |
| This compound | Ring Cleavage | Reductive agents | β-Enaminones |
Exploration of its Role in Functional Material Science Precursor Synthesis (General Categories)
The isoxazole moiety is not only prevalent in pharmaceuticals but also finds applications in the development of functional materials. sphinxsai.com While specific applications of this compound in this field are not extensively documented, its structural features suggest potential as a precursor in several general categories of materials.
The incorporation of the polar isoxazole ring and the reactive nitrile group could be leveraged in the design of:
Organic Ligands for Metal Complexes: The nitrogen and oxygen atoms of the isoxazole ring, along with the nitrogen of the nitrile group, can act as coordination sites for metal ions. This could enable the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Liquid Crystals: The rigid, planar structure of the isoxazole ring is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic groups to the this compound core, it may be possible to synthesize new liquid crystal materials.
The synthetic versatility of this compound allows for the systematic modification of its structure to fine-tune the properties of the resulting materials.
| Material Category | Relevant Functional Groups | Potential Application |
| Specialty Polymers | Nitrile, Isoxazole Ring | High-performance plastics, dielectric materials |
| Metal-Organic Frameworks | Isoxazole N and O, Nitrile N | Gas storage, catalysis, chemical sensing |
| Liquid Crystals | Isoxazole Ring | Display technologies, optical switches |
Theoretical and Computational Chemistry Studies of 2 5 Methoxymethyl 1,2 Oxazol 3 Yl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics that dictate a molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.commdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For a molecule like 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile, DFT calculations, often using functionals like B3LYP, can determine its optimized molecular geometry, revealing precise bond lengths and angles. irjweb.commdpi.com
A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity.
Furthermore, DFT can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions.
Hypothetical Data Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Unit |
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Dipole Moment | 3.5 | Debye |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors and, consequently, predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions, when compared with experimental spectra, can confirm the proposed molecular structure. Studies have shown that even modest basis sets can provide very good predictions for ¹H NMR shifts when appropriate DFT functionals are used. idc-online.com The accuracy of these predictions can be further enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). idc-online.comnih.gov
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computations help in assigning the various vibrational modes of the molecule to the experimentally observed spectral bands.
Hypothetical Data Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (CN) | 115.8 | 116.2 |
| C (CH₂) | 15.2 | 14.9 |
| C3 (Oxazole) | 158.5 | 158.1 |
| C4 (Oxazole) | 102.1 | 101.7 |
| C5 (Oxazole) | 169.3 | 169.0 |
| C (CH₂O) | 65.4 | 65.1 |
| C (OCH₃) | 58.9 | 58.6 |
Elucidation of Reaction Pathways and Transition States through Computational Methods
Computational methods are invaluable for exploring the mechanisms of chemical reactions. organic-chemistry.orgresearchgate.netclockss.org By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and the intermediate species. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For this compound, computational studies could explore its synthesis, potential cycloaddition reactions involving the oxazole (B20620) ring, or the reactivity of the acetonitrile (B52724) group. clockss.orgwikipedia.org DFT calculations can provide detailed geometries of transition states and help rationalize chemo-, regio-, and stereoselectivity in complex reactions. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic evolution over time. wikipedia.org MD simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion, providing a powerful tool for studying the behavior of molecules in a more realistic environment, such as in solution. mdpi.comnih.gov
Solvent Effects on Compound Conformation and Reactivity
The solvent can significantly influence the conformation and reactivity of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water, acetonitrile, or dimethyl sulfoxide). researchgate.netrsc.orgresearchgate.net These simulations can reveal how the solvent affects the conformational preferences of the molecule by stabilizing certain conformers through interactions like hydrogen bonding.
By running simulations in different solvents, one can study how the solvent environment alters the free energy profile of a reaction, potentially changing reaction rates and outcomes. nih.gov For instance, the amphiphilic nature of acetonitrile itself can lead to specific molecular organizations at interfaces or in solution. rsc.org
Intermolecular Interactions and Aggregation Behavior Studies
MD simulations are particularly well-suited for studying how molecules interact with each other. acs.org By simulating a system containing multiple molecules of this compound, it is possible to investigate its aggregation behavior. acs.org These simulations can identify the preferred modes of interaction (e.g., π-stacking of the oxazole rings, dipole-dipole interactions) and calculate the potential of mean force (PMF) for dimerization or larger cluster formation. Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as solubility and crystal packing.
Structure-Reactivity Relationship Predictions and Mechanistic Modeling
Computational chemistry offers powerful tools to predict the reactivity of molecules and to model the mechanisms of chemical reactions. For a molecule like this compound, these methods can provide deep insights into its electronic structure and how this structure governs its chemical behavior. Such studies are foundational for understanding potential synthetic pathways, degradation mechanisms, and interactions with biological systems.
Hammett and Taft equations are linear free-energy relationships used to quantify the effects of substituents on the reactivity of molecules in aromatic and aliphatic systems, respectively. While traditionally determined experimentally, computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict the electronic parameters (σ for Hammett, σ* for Taft) that underpin these relationships.
For this compound, a computational analysis would involve calculating properties that correlate with the electron-donating or electron-withdrawing nature of the substituents on the oxazole ring. The key substituents are the methoxymethyl group at the 5-position and the acetonitrile group at the 3-position.
A typical computational workflow would involve:
Geometry Optimization: The 3D structure of the parent oxazole and its substituted derivatives (including the title compound) would be optimized using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set.
Property Calculation: Electronic properties like atomic charges (e.g., Mulliken, Hirshfeld), molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated.
Correlation Analysis: These calculated properties are then correlated with known Hammett or Taft parameters for a series of reference compounds to establish a model. This model can then be used to predict the electronic influence of the specific substituents present on this compound.
Illustrative Data Table for Computational Hammett/Taft Analysis Table 1: Hypothetical Calculated Electronic Parameters and Predicted Hammett-type Constants for Substituents on an Oxazole Ring.
| Substituent Group | Position | Calculated Parameter (e.g., Change in Ring Carbon Charge) | Predicted Hammett Constant (σ) | Electronic Effect |
| -H (Reference) | 3 | 0.000 | 0.00 | Neutral |
| -CH₂CN | 3 | +0.045 | +0.18 | Weakly Electron-Withdrawing |
| -H (Reference) | 5 | 0.000 | 0.00 | Neutral |
| -CH₂OCH₃ | 5 | -0.015 | -0.05 | Weakly Electron-Donating (Inductive) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. For this compound, QSPR could predict properties like aqueous solubility, partition coefficient (logP), and chromatographic retention times. These models are particularly valuable in early-stage chemical assessment, reducing the need for extensive experimental testing.
Developing a QSPR model involves several key steps:
Data Collection: A dataset of diverse oxazole derivatives with experimentally determined values for the property of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic, constitutional) are calculated for each molecule in the dataset.
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of descriptors with the target property.
Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets.
For this compound, descriptors such as the number of hydrogen bond acceptors (oxygen and nitrogen atoms), molecular weight, and topological polar surface area (TPSA) would be important predictors for properties like solubility and logP.
Illustrative Data Table for QSPR Predictions Table 2: Hypothetical QSPR Model Predictions for Physicochemical Properties of this compound.
| Property | Key Molecular Descriptors in Model | Predicted Value |
| Aqueous Solubility (logS) | TPSA, Molecular Weight, Number of Rotatable Bonds | -1.5 |
| Partition Coefficient (logP) | XlogP, Number of H-bond donors/acceptors | 0.8 |
| Molar Refractivity | Volume, Polarizability | 38.5 cm³/mol |
Note: The values in this table are hypothetical and for illustrative purposes only.
Chemoinformatics and Database Mining for Related Oxazole Derivatives and their Properties
Chemoinformatics involves the use of computational methods to analyze large chemical datasets. Mining chemical databases like PubChem, ChEMBL, and Reaxys can uncover valuable information about compounds structurally related to this compound. This process can help predict the compound's potential biological activities and physicochemical properties by analogy.
A typical chemoinformatics workflow would include:
Similarity Searching: Using the structure of the title compound as a query, databases are searched for molecules with a high degree of structural similarity (e.g., based on Tanimoto coefficient).
Substructure Searching: Searches are performed for all compounds containing the 3-acetonitrile-5-substituted-1,2-oxazole core.
Data Aggregation and Analysis: The properties and known activities of the retrieved compounds are collected and analyzed. Trends in structure-activity relationships (SAR) can be identified. For instance, analysis might reveal that oxazole derivatives with a substituent at the 5-position often exhibit particular biological profiles.
This analysis can guide future research by generating hypotheses about the compound's characteristics. For example, if many similar oxazole derivatives are reported to be inhibitors of a particular enzyme, it might be hypothesized that this compound could also show this activity.
Illustrative Data Table for Chemoinformatics Analysis Table 3: Hypothetical Results from a Database Search for Structurally Similar Oxazole Derivatives.
| Similar Compound ID | Similarity (Tanimoto) | Known Property/Activity | Data Source |
| CHEMBLXXXX1 | 0.85 | Kinase Inhibitor | ChEMBL |
| PUBCHEMXXXX2 | 0.82 | Antifungal Agent | PubChem |
| RXSYXXXX3 | 0.79 | Intermediate in Synthesis | Reaxys |
| CHEMBLXXXX4 | 0.75 | Reported logP = 1.2 | ChEMBL |
Note: The data in this table are hypothetical and for illustrative purposes only.
Emerging Research Directions and Unexplored Avenues in 2 5 Methoxymethyl 1,2 Oxazol 3 Yl Acetonitrile Chemistry
Sustainable and Biocatalytic Approaches to Compound Transformations
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. bohrium.com Traditional methods often rely on harsh conditions and hazardous solvents, prompting a shift towards more sustainable alternatives. nih.govbohrium.com For isoxazole (B147169) synthesis, approaches like microwave-assisted and ultrasound-irradiated methods have been shown to accelerate reaction rates, improve yields, and reduce energy consumption, often using environmentally benign solvents like water. mdpi.compreprints.orgnih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and sustainable alternative to conventional chemical methods. nih.govresearchgate.net For a compound like 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile, two key enzymatic transformations are of particular interest: those involving the nitrile group and those for the synthesis of the isoxazole core.
Nitrile-Metabolizing Enzymes : Enzymes such as nitrilases and nitrile hydratases can transform the nitrile group (-CN) into a carboxylic acid (-COOH) or an amide (-CONH2), respectively, under mild, aqueous conditions. nih.govd-nb.info This enzymatic hydrolysis avoids the use of harsh acidic or basic conditions required in traditional methods. nih.gov Furthermore, aldoxime dehydratases offer a cyanide-free route to synthesize nitriles from aldoximes, providing a green pathway to nitrile-containing intermediates. chemistryviews.orgescholarship.org
Enzymatic Isoxazole Synthesis : While less common, enzymatic pathways for heterocycle formation are an active area of research. The use of whole-cell biocatalysts or isolated enzymes could provide highly stereoselective routes to chiral isoxazole derivatives, a significant advantage over many traditional synthetic methods. rsc.org
| Methodology | Key Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Ultrasound Irradiation | Accelerated reaction times, improved yields, reduced energy consumption, use of green solvents. | Formation of the isoxazole ring via cycloaddition reactions. | mdpi.com, preprints.org |
| Microwave-Assisted Synthesis | Rapid heating, high selectivity, improved product yields, shorter reaction times. | Efficient cyclization to form the isoxazole scaffold. | nih.gov, bohrium.com |
| Biocatalysis (e.g., Nitrilases) | High selectivity, mild reaction conditions (aqueous, neutral pH), reduced waste, cyanide-free routes. | Selective hydrolysis of the acetonitrile (B52724) group to an amide or carboxylic acid. | nih.gov, nih.gov |
| Photocatalysis | Uses light as a clean energy source, enables unique reaction pathways. | Visible-light mediated generation of nitrile oxides for isoxazole synthesis. | researchgate.net |
| Electrochemistry | Avoids stoichiometric oxidants/reductants, high efficiency, mild conditions. | Electrochemical synthesis of the isoxazole ring from precursors like chalcone (B49325) oximes. | nih.gov, sci-hub.se |
Photochemistry and Electrochemistry of this compound
Photochemistry and electrochemistry are powerful tools in modern organic synthesis that offer unique, sustainable, and highly controlled ways to construct and functionalize molecules. vapourtec.com
Photochemistry : The isoxazole ring is known to be photoreactive. Due to the inherent weakness of the N-O bond, isoxazoles can undergo photochemical rearrangement when exposed to UV light, often isomerizing to an oxazole (B20620) via an azirine intermediate. wikipedia.orgnih.gov This intrinsic reactivity presents an opportunity for novel transformations. biorxiv.org Recent advancements in photoredox catalysis, which uses visible light to drive chemical reactions, have been applied to the synthesis of isoxazoles and isoxazolines. researchgate.netwhiterose.ac.uk This method allows for the generation of reactive nitrile oxide intermediates under exceptionally mild conditions, avoiding harsh chemical oxidants. researchgate.net
Electrochemistry : Electrochemical synthesis provides a green and efficient alternative for constructing isoxazole rings. nih.govnih.gov By using electrical current to drive oxidation or reduction, these methods can replace traditional chemical reagents, simplifying purification and minimizing waste. sci-hub.se For instance, the electrochemical oxidation of chalcone oximes can produce 3,5-disubstituted isoxazoles in good yields. sci-hub.se The electrochemical properties of this compound itself, including its oxidation and reduction potentials, remain an unexplored area that could reveal new pathways for its functionalization. researchgate.net
Solid-Phase Synthesis and Combinatorial Chemistry Applications
Solid-phase synthesis and combinatorial chemistry are foundational technologies for modern drug discovery, enabling the rapid creation of large libraries of related compounds for high-throughput screening (HTS). nih.govstanford.edu Applying these techniques to the this compound scaffold could significantly accelerate the discovery of new bioactive molecules.
In a typical solid-phase approach, a starting material is anchored to a polymer resin. The molecule is then built up through a series of chemical reactions, with excess reagents and byproducts washed away after each step. This strategy would allow for the systematic variation of different parts of the target molecule. For example, one could start with a resin-bound precursor and introduce a diverse range of substituents at the 5-position of the isoxazole ring or modify the acetonitrile side chain. The resulting library of hundreds or thousands of unique isoxazole derivatives could then be screened to identify compounds with optimized biological activity.
Development of Novel Analytical Methodologies for Complex Matrices (beyond basic identification)
While standard techniques like NMR and mass spectrometry are sufficient for identifying and characterizing pure compounds, detecting and quantifying molecules like this compound in complex biological or environmental samples requires more advanced analytical methods. The development of such methodologies is crucial for pharmacokinetic studies, environmental monitoring, or quality control.
Future research could focus on creating highly sensitive and selective assays using techniques such as:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity and specificity. Developing a robust LC-MS/MS method would involve optimizing chromatographic separation and mass spectrometric detection parameters for the target compound and its potential metabolites.
Immunoassays: The development of specific antibodies that recognize the this compound structure could lead to rapid and cost-effective detection methods like ELISA (Enzyme-Linked Immunosorbent Assay).
Biosensors: Creating electrochemical or optical biosensors functionalized with enzymes or other recognition elements that specifically interact with the target molecule could enable real-time monitoring in various samples.
Synergistic Research with Automation and Artificial Intelligence in Chemical Discovery
AI in Design and Prediction: Machine learning models can be trained on large datasets of chemical structures and their properties to predict the biological activity, toxicity, or material properties of new, untested molecules like derivatives of this compound. buckingham.ac.uknih.gov Generative AI models can even design novel isoxazole scaffolds with desired characteristics.
Automation in Synthesis and Screening: Robotic platforms can perform multi-step syntheses and high-throughput screening experiments with high precision and throughput, operating 24/7. researchgate.netyoutube.com This allows for the rapid synthesis and testing of compound libraries designed by AI, generating vast amounts of data that can, in turn, be used to refine the next generation of predictive models. This synergistic approach creates a closed loop where AI-driven design is followed by automated synthesis and testing, leading to a much faster optimization of lead compounds. researchgate.net
| Discovery Phase | AI / Machine Learning Contribution | Automation Contribution | References |
|---|---|---|---|
| Design | Predict bioactivity and properties; Generate novel molecular structures. | N/A | buckingham.ac.uk, nih.gov |
| Make | Predict optimal reaction conditions and synthetic routes. | Automated multi-step synthesis of compound libraries using robotic arms. | researchgate.net |
| Test | Analyze large datasets from high-throughput screens. | High-throughput screening (HTS) of compound libraries against biological targets. | youtube.com |
| Analyze | Identify structure-activity relationships (SAR); Refine predictive models. | Automated data acquisition and processing. | mdpi.com |
Potential for New Advanced Functional Materials Applications (generalized)
Beyond their well-established roles in pharmaceuticals, isoxazole-containing compounds hold potential as building blocks for advanced functional materials. nih.gov The unique electronic and structural properties of the isoxazole ring can be harnessed to create materials with novel optical, electronic, or self-assembly characteristics.
The isoxazole core is an electron-rich π-conjugated system. By incorporating this moiety into larger polymer backbones or as pendant groups, it is possible to develop new organic semiconductors, liquid crystals, or fluorescent materials. nih.govresearchgate.net The specific substitution pattern on the isoxazole ring, such as the methoxymethyl group and the acetonitrile side chain in this compound, can be tailored to fine-tune the material's properties, such as its solubility, film-forming ability, and electronic energy levels. The nitrile group, in particular, is known for its ability to influence molecular packing and participate in coordination chemistry, opening further avenues for creating highly ordered or metal-organic framework (MOF) materials.
Q & A
Q. What synthetic strategies are recommended for preparing 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile, and how can reaction efficiency be optimized?
The synthesis typically involves cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives to construct the oxazole core. Subsequent functionalization introduces the methoxymethyl and acetonitrile groups. Optimization can leverage statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading, minimizing experimental iterations while maximizing yield . Computational reaction path analysis (e.g., density functional theory, DFT) predicts energetically favorable intermediates and transition states, guiding condition selection .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical for structural confirmation. Purity assessment requires reverse-phase HPLC coupled with UV/Vis or mass spectrometry. Single-crystal X-ray diffraction, as demonstrated for structurally related acetonitrile derivatives (e.g., 2-(4-methoxyindol-3-yl)acetonitrile), provides unambiguous conformation of the oxazole and substituent geometry . Method validation should include replicate analyses under varied conditions (e.g., pH, column chemistry) to ensure robustness .
Q. How should researchers evaluate the compound’s stability under different storage and experimental conditions?
Accelerated stability studies in physiologically relevant media (e.g., PBS at pH 7.4, simulated gastric fluid) at 37°C over 48–72 hours, monitored via LC-MS, identify degradation products. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life. Protective strategies like lyophilization or encapsulation with cyclodextrins improve stability . Comparative studies with crystallographically characterized analogs (e.g., indole-acetonitrile derivatives) inform structure-stability relationships .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in novel reactions or biological systems?
Quantum mechanical/molecular mechanical (QM/MM) simulations model interactions with enzymatic targets or catalytic surfaces. Molecular dynamics (MD) simulations assess solvation effects and conformational flexibility. Machine learning models trained on oxazole reaction databases predict regioselectivity in cross-coupling or cycloaddition reactions. Free energy perturbation (FEP) calculations quantify binding affinity changes during metabolite formation .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Standardize bioassays using isogenic cell lines, fixed incubation times, and validated positive controls. Meta-analysis of dose-response curves (e.g., Hill slopes, EC₅₀ values) identifies outliers due to assay variability. Orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) clarify mechanism-specific effects. Molecular docking against crystallographic protein structures reconciles observed activities with binding mode predictions .
Q. What methodologies enable the rational design of derivatives with enhanced pharmacokinetic properties?
Combine in silico ADMET prediction tools (e.g., SwissADME, pkCSM) with molecular dynamics to model membrane permeability and metabolic stability. Structure-activity relationship (SAR) studies focus on modifying the methoxymethyl group’s steric bulk or acetonitrile’s electronic properties. Metabolite identification via LC-HRMS guides structural tweaks to avoid toxicophores .
Q. How can advanced separation technologies improve purification of this compound from complex reaction mixtures?
High-performance countercurrent chromatography (HPCCC) or simulated moving bed (SMB) chromatography achieves high-resolution separation of polar oxazole derivatives. Membrane-based techniques (e.g., nanofiltration) remove trace catalysts or byproducts. Process analytical technology (PAT) tools, such as in-line FTIR, monitor purity in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Conduct a reproducibility study using Design of Experiments (DoE) to isolate critical variables (e.g., moisture sensitivity, reagent quality). Compare kinetic data (e.g., reaction progress via in situ IR) across studies to identify rate-limiting steps. Computational microkinetic modeling reconciles divergent yield reports by simulating competing pathways (e.g., hydrolysis vs. cyclization) .
Q. What strategies validate conflicting computational predictions of the compound’s electronic properties?
Experimental validation via UV-Vis spectroscopy (for HOMO-LUMO gaps) and cyclic voltammetry (redox potentials) benchmarks computational results. Compare DFT-predicted NMR chemical shifts with experimental data to refine basis sets or solvation models. Collaborative inter-laboratory studies using standardized protocols reduce methodological variability .
Methodological Resources
- Synthetic Optimization : Statistical DoE frameworks and ICReDD’s computational-experimental feedback loops .
- Stability Profiling : Accelerated degradation protocols aligned with ICH guidelines .
- Data Reconciliation : Meta-analysis tools and collaborative reproducibility initiatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
